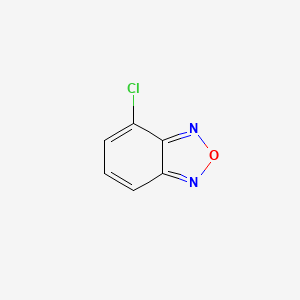

4-Chlorobenzofurazan

説明

The exact mass of the compound 4-Chlorobenzofurazan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chlorobenzofurazan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzofurazan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEBWUGKYMZPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343896 | |

| Record name | 4-Chlorobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-16-7 | |

| Record name | 4-Chlorobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Chlorobenzofurazan synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 4-Chlorobenzofurazan

Introduction: The Versatility of a Core Heterocycle

4-Chlorobenzofurazan, also known as 4-chloro-2,1,3-benzoxadiazole, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and bioanalysis. Its importance stems from the unique properties of the benzofurazan (or benzoxadiazole) ring system, which can act as a bioisostere for other aromatic systems and often imparts valuable electronic and photophysical characteristics to a molecule. The chlorine atom at the 4-position serves as a versatile synthetic handle, enabling nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups, making 4-chlorobenzofurazan a valuable intermediate for building more complex molecular architectures.

In the realm of drug discovery, chloro-containing molecules are prevalent, with chlorine's unique steric and electronic properties often enhancing membrane permeability, metabolic stability, and binding affinity. Furthermore, the benzofurazan scaffold is a key component in many fluorogenic probes. Derivatives like 4-chloro-7-nitrobenzofurazan (NBD-Cl) are widely used to label and detect amines and thiols with high sensitivity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis and purification of the parent 4-chlorobenzofurazan, offering field-proven insights into the causality behind the experimental choices and protocols.

Part 1: Core Synthesis of 4-Chlorobenzofurazan

The most direct and reliable synthesis of the benzofurazan ring system involves the oxidative cyclization of an ortho-substituted aniline derivative. For 4-chlorobenzofurazan, the logical and commonly employed starting material is 5-chloro-2-nitroaniline.

Primary Synthetic Route: Oxidative Cyclization of 5-Chloro-2-nitroaniline

The conversion of an o-nitroaniline to a benzofurazan oxide (benzofuroxan) is a well-established transformation. The subsequent deoxygenation yields the target benzofurazan. A common and effective oxidizing agent for the cyclization step is sodium hypochlorite (NaOCl).

Reaction Causality: The mechanism is initiated by the deprotonation of the amine by a base (hydroxide from the NaOCl solution), forming an anilide anion. This nucleophilic nitrogen then attacks the nitro group's nitrogen atom, which is electrophilic. This intramolecular cyclization, followed by the elimination of water, forms the benzofurazan oxide ring. The choice of sodium hypochlorite is strategic; it is an inexpensive, powerful oxidizing agent that operates effectively in aqueous conditions. The subsequent step requires a reducing agent to remove the N-oxide, for which a phosphite reagent like triethyl phosphite is a standard choice due to the high thermodynamic stability of the resulting P=O bond.

Reaction Mechanism Pathway

The following diagram illustrates the logical steps from the starting material to the final product.

Caption: Synthesis pathway from 5-chloro-2-nitroaniline to 4-chlorobenzofurazan.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a self-validating system. Successful isolation of the intermediate (Step 1) confirms the viability of the cyclization before proceeding to the more costly deoxygenation step.

Step 1: Synthesis of 4-Chlorobenzofurazan-1-oxide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 5-chloro-2-nitroaniline (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq) to the suspension. The biphasic mixture should be stirred vigorously to ensure efficient mixing. Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Oxidant Addition: Add a solution of sodium hypochlorite (approx. 10-15% available chlorine, 1.5 eq) dropwise via the dropping funnel over 1-2 hours. The key is to maintain the temperature below 5 °C to prevent side reactions and decomposition of the hypochlorite. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude 4-chlorobenzofurazan-1-oxide, which typically appears as a yellow solid. This crude product can often be used directly in the next step.

Step 2: Deoxygenation to 4-Chlorobenzofurazan

-

Reaction Setup: Dissolve the crude 4-chlorobenzofurazan-1-oxide (1.0 eq) from the previous step in a suitable solvent such as chloroform or toluene in a round-bottom flask equipped with a reflux condenser.

-

Reductant Addition: Add triethyl phosphite (P(OEt)₃, 1.2 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux. The reaction is typically complete within a few hours. Monitor the formation of the product by TLC.

-

Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The residue will contain the desired product and triethyl phosphate as a byproduct. The crude 4-chlorobenzofurazan can now be purified.

Part 2: Purification of 4-Chlorobenzofurazan

High purity is non-negotiable for applications in drug development and quantitative bioanalysis. Trace impurities can lead to ambiguous biological data or interfere with sensitive analytical assays. The primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. Its efficacy relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Principle of Causality: An ideal solvent will dissolve the crude product completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, on the other hand, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

Solvent Selection: For a moderately polar compound like 4-chlorobenzofurazan, suitable solvents are typically polar protic or aprotic solvents. Small-scale solubility tests are essential.

| Solvent System | Suitability at High Temp | Suitability at Low Temp | Rationale & Comments |

| Ethanol | High Solubility | Moderate Solubility | A good starting point. A mixture with water may be needed to reduce cold solubility. |

| Isopropanol | High Solubility | Low Solubility | Often an excellent choice for compounds of this polarity. |

| Hexane/Ethyl Acetate | Variable | Variable | A solvent/anti-solvent system. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy. |

| Toluene | High Solubility | Low Solubility | A good option, especially for removing more polar impurities. |

Recrystallization Workflow

Caption: Step-by-step workflow for the recrystallization process.

Detailed Recrystallization Protocol

-

Dissolution: Place the crude 4-chlorobenzofurazan in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol) and heat the mixture gently on a hot plate while swirling until the solid dissolves completely.

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be assessed by melting point analysis; a sharp melting point close to the literature value indicates high purity.

Method 2: Purification by Column Chromatography

When recrystallization is ineffective, or for separating mixtures with very similar solubility profiles, column chromatography is the method of choice.

Principle of Causality: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being moved through the column by a liquid mobile phase (eluent). Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel through the column faster.

Practical Considerations:

-

Stationary Phase: Silica gel (SiO₂) is the standard choice for compounds of this type.

-

Mobile Phase (Eluent): The eluent is chosen to provide good separation. This is determined by running TLC with various solvent systems. For 4-chlorobenzofurazan, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point (e.g., Hexane:Ethyl Acetate 9:1 v/v).

Detailed Chromatography Protocol

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica gel bed.

-

Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow gravity to draw it through. Collect the eluting solvent in fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-chlorobenzofurazan.

References

-

Bem, M., Caproiu, M. T., Stoicescu, D., Constantinescu, T., & Balaban, A. T. (2003). Synthesis of 4-aryloxy-7-nitrobenzofurazan derivatives from 4-chloro-7-nitrobenzofurazan and various phenoxide anions (including pharmaceuticals) in the presence of crown ethers. Open Chemistry, 1(3), 260-276. [Link]

-

Ghosh, P. B., & Whitehouse, M. W. (1968). 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines. The Biochemical Journal, 108(2), 155–156. [Link]

-

Uda, Y., & Igarashi, K. (1998). Development of Benzofurazan−bearing Fluorescence Labeling Reagents for Separation and Detection in High−performance Liquid Chromatography. Journal of Health Science, 44(5), 297-307. [Link]

-

Gowda, R., & Jasinski, J. P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 337-364. [Link]

-

Frizon, T. E. A., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 9, 723331. [Link]

-

Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

-

Gomaa, M. A. M. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Chemistry, 5(3), 1937-1946. [Link]

- Jasim, R. A., et al. (2024). A dual-function chromogenic and fluorogenic benzofurazan probe for plazomicin and its innovative utility for development of two microw

An In-depth Technical Guide to the Spectroscopic Properties of 4-Chlorobenzofurazan

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic properties of 4-Chlorobenzofurazan (also known as 4-chloro-2,1,3-benzoxadiazole). As a key heterocyclic scaffold, understanding its electronic and vibrational characteristics is paramount for its application in the design of novel fluorescent probes, sensing agents, and pharmacologically active molecules. This document moves beyond a simple data sheet to offer insights into the causality behind its spectroscopic behavior, grounded in established principles and comparative data from related structures.

Introduction: The Benzofurazan Core and the Influence of Chloro-Substitution

The benzofurazan (2,1,3-benzoxadiazole) moiety is a planar, bicyclic aromatic system that forms the foundation of a wide range of functional molecules. The inherent electron-deficient nature of the furazan ring, coupled with the extended π-conjugation of the benzene ring, gives rise to unique photophysical properties. The introduction of a chlorine atom at the 4-position, as in 4-Chlorobenzofurazan, significantly modulates these properties through its inductive and mesomeric effects. This guide will dissect these influences through the lens of various spectroscopic techniques.

UV-Vis Absorption Spectroscopy: Probing the Electronic Transitions

The electronic absorption spectrum of 4-Chlorobenzofurazan is expected to be characterized by π-π* transitions within the aromatic system. While specific experimental data for 4-Chlorobenzofurazan is not extensively published, we can infer its properties from the parent 2,1,3-benzoxadiazole and its derivatives.

Derivatives of 2,1,3-benzoxadiazole typically exhibit absorption maxima in the UV-visible region. For instance, certain π-conjugated systems incorporating the 2,1,3-benzoxadiazole unit show absorption maxima around 419 nm.[1] The chloro-substituent in 4-Chlorobenzofurazan is anticipated to cause a slight bathochromic (red) shift in the absorption bands compared to the unsubstituted benzofurazan due to the extension of the conjugated system by the lone pairs of the chlorine atom.

Expected Absorption Characteristics:

| Feature | Expected Range/Value | Rationale |

| λmax | ~350 - 450 nm | Based on the π-π* transitions of the benzofurazan core, with a predicted red-shift due to the chloro-substituent. |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Typical for aromatic systems of this size. |

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of 4-Chlorobenzofurazan in a spectroscopic grade solvent (e.g., methanol, acetonitrile, or chloroform) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a blank for baseline correction.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy: A Gateway to Sensing Applications

Benzofurazan derivatives are renowned for their fluorescent properties, making them valuable as environmental probes and labels for biomolecules. While 4-Chlorobenzofurazan itself is not expected to be strongly fluorescent, it serves as a crucial building block for highly fluorescent molecules. Its derivatization, particularly at the 4-position, can lead to compounds with significant emission and sensitivity to the local environment.

The related compound, 4-chloro-7-nitrobenzofurazan (NBD-Cl), is a classic example of a pro-fluorophore. NBD-Cl itself is non-fluorescent but reacts with amines and thiols to yield highly fluorescent products.[2] This reactivity is a direct consequence of the chloro-substituent.

Expected Fluorescence Characteristics of 4-Chlorobenzofurazan Derivatives:

Derivatives where the chlorine atom is substituted by an electron-donating group are expected to exhibit significant fluorescence with emission maxima that are sensitive to solvent polarity (solvatochromism).

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the 4-Chlorobenzofurazan derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of 4-Chlorobenzofurazan. The chemical shifts of the protons and carbons in the aromatic ring are influenced by the electron-withdrawing nature of the furazan ring and the electronegativity of the chlorine atom.

Predicted ¹H NMR Spectrum (in CDCl₃):

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton ortho to the chlorine atom will likely be the most deshielded.

Predicted ¹³C NMR Spectrum (in CDCl₃):

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzofurazan core. The carbon atom attached to the chlorine will be significantly influenced by its electronegativity. For the parent 2,1,3-benzoxadiazole, the aromatic carbons appear at approximately δ 7.85 and 7.41 ppm.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chlorobenzofurazan in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

-

-

Data Analysis: Integrate the proton signals and assign the chemical shifts based on coupling patterns and comparison with spectra of similar compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

The IR spectrum of 4-Chlorobenzofurazan will exhibit characteristic absorption bands corresponding to the vibrational modes of the aromatic ring and the C-Cl bond.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Aromatic C=C stretching |

| ~1550 and ~1350 | N-O stretching of the furazan ring |

| 1100 - 1000 | C-Cl stretching |

| 900 - 675 | Aromatic C-H out-of-plane bending |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of 4-Chlorobenzofurazan with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Assign the major absorption bands to their corresponding vibrational modes.

Applications and Future Directions

4-Chlorobenzofurazan is a versatile building block in medicinal chemistry and materials science. Its primary utility lies in its ability to be readily derivatized to create a diverse library of compounds with tailored spectroscopic and biological properties.

-

Fluorescent Probes: As a precursor to NBD-type fluorophores, it is fundamental in the development of sensors for biologically relevant analytes such as amino acids, thiols, and reactive oxygen species.[2]

-

Drug Development: The benzofurazan scaffold is present in a number of compounds with demonstrated pharmacological activities. The chloro-substituent provides a reactive handle for the synthesis of new drug candidates.

Conclusion

Visualizations

Molecular Structure of 4-Chlorobenzofurazan

Sources

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Chlorobenzofurazan quantum yield and extinction coefficient

An In-Depth Technical Guide to the Photophysical Properties of 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of a Fluorogenic Probe

4-Chloro-7-nitrobenzofurazan, more commonly known as 4-chloro-7-nitro-2,1,3-benzoxadiazole or NBD-Cl, is a cornerstone fluorogenic reagent in the fields of biochemistry, cell biology, and drug development.[1][2] Unlike conventional fluorophores that are always fluorescent, NBD-Cl is essentially non-emissive in its native state.[3][4] It undergoes a facile nucleophilic aromatic substitution reaction with primary and secondary amines, as well as thiols, to yield highly fluorescent NBD-adducts.[5][6] This "light-up" property makes NBD-Cl an exceptional tool for the specific and sensitive labeling of biomolecules such as proteins, peptides, and amino acids, enabling their detection and quantification.[2][7]

A profound understanding of the photophysical parameters of NBD-adducts—specifically their molar extinction coefficient (ε) and fluorescence quantum yield (Φ)—is paramount for the quantitative analysis and interpretation of experimental data. This guide provides a detailed exploration of these core properties, the underlying chemical and physical principles that govern them, and robust, field-proven protocols for their accurate determination.

The Chemistry of Fluorescence: Nucleophilic Aromatic Substitution

The utility of NBD-Cl as a labeling agent is predicated on a well-defined chemical reaction: nucleophilic aromatic substitution (SNAr). The benzofurazan ring system is rendered significantly electron-deficient by the potent electron-withdrawing nitro group at the 7-position. This electronic configuration makes the carbon atom at the 4-position, bonded to the chlorine atom, highly electrophilic and thus susceptible to attack by nucleophiles like the amino groups of lysines or the thiol group of cysteines.

The reaction results in the displacement of the chloride ion and the formation of a stable, fluorescent NBD-amine or NBD-thiol derivative. This reaction is typically conducted under mild basic conditions (pH 8-9) to ensure the deprotonation of the amine or thiol, thereby increasing its nucleophilicity.

Caption: Workflow for comparative quantum yield determination.

-

Prepare Stock Solutions: Prepare stock solutions of the NBD-adduct (Sample, X) and the quantum yield standard (Standard, S) in the same solvent if possible. If different solvents are used, their refractive indices (η) must be known.

-

Prepare Dilution Series: For both the sample and the standard, prepare a series of five dilutions with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid inner filter effects.

-

Set Spectrofluorometer Parameters: Choose an excitation wavelength (λex) where both the sample and standard have significant absorbance, for instance, 470 nm. Set the excitation and emission slit widths to be identical for all measurements.

-

Acquire Data: For each of the ten solutions (five sample, five standard):

-

Measure the absorbance (A) at λex using a UV-Vis spectrophotometer.

-

Immediately measure the full, spectrally corrected fluorescence emission spectrum.

-

-

Process Data:

-

Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (F).

-

For both the sample and the standard, create a plot of Integrated Fluorescence Intensity (F) versus Absorbance (A).

-

-

Calculate Quantum Yield: Determine the slope of the line for both plots (GradX and GradS) by linear regression. The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦS * (GradX / GradS) * (ηX² / ηS²)

Where:

-

ΦS is the known quantum yield of the standard.

-

GradX and GradS are the gradients from the plots of F vs. A for the sample and standard, respectively.

-

ηX and ηS are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term becomes 1.

-

Conclusion

4-Chloro-7-nitrobenzofurazan is a powerful fluorogenic tool whose utility is maximized through a comprehensive understanding of its photophysical properties. The fluorescence of its adducts is governed by an intramolecular charge transfer mechanism, making it highly sensitive to the polarity of the local environment. This solvatochromism, while a powerful experimental asset, necessitates careful characterization. The molar extinction coefficient and fluorescence quantum yield are not single values but rather ranges that depend critically on the molecular context. By employing the robust, validated protocols detailed in this guide, researchers can accurately determine these key parameters, ensuring the integrity and quantitative power of their fluorescence-based assays and advancing their research in drug discovery and the life sciences.

References

-

BenchChem. (2025). An In-depth Technical Guide to NBD Fluorophore Excitation and Emission Spectra in Peptide Conjugates. Link [5]2. ResearchGate. (n.d.). Solvent-dependent photophysical properties of NBD-Bu. Link [8]3. PhotochemCAD. (n.d.). E. Heterocycles E21. 4-Chloro-7-nitrobenzofurazan. Link [9]4. AAT Bioquest. (n.d.). NBD-Cl [4-Chloro-7-nitrobenzofurazan] CAS 10199-89-0. Link [3]5. ResearchGate. (n.d.). Application of NBD-Labeled Lipids in Membrane and Cell Biology. Link [10]6. The Royal Society of Chemistry. (2013). Electronic Supporting Information (ESI) 1. Calculation of Quantum Yield. Link [4]7. Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334. Link [11]8. Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards. Talanta, 90, 30–37. Link [12]9. ResearchGate. (2013). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Link [13]10. R&D Systems. (n.d.). NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains. Link 11. Tocris Bioscience. (n.d.). NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains. Link 12. AAT Bioquest. (n.d.). Extinction Coefficient [NBD (Nitrobenzofurazan)]. Link [14]13. Supporting Information. (n.d.). The NBD tertiary amine is a fluorescent quencher and/or a - weak green-light fluorophore in H2S-specific probes. Link [15]14. Taylor & Francis. (n.d.). Rhodamine 6g – Knowledge and References. Link [1]15. Technical University of Munich. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods. Link [7]16. Oregon State University. (n.d.). Rhodamine 6G. Link [16]17. Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. Link [17]18. Santa Cruz Biotechnology. (n.d.). 4-Chloro-7-nitrobenzofurazan. Link [18]19. Glen Research. (n.d.). Extinction coefficients and fluorescence data. Link [19]20. Glen Research. (n.d.). Extinction coefficients and fluorescence data. Link [20]21. Wang, R., et al. (2017). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 46(8), 2251-2286. Link [21]22. ResearchGate. (2019). Chromophore binding to two cysteines increases quantum yield of near-infrared fluorescent proteins. Link [6]23. ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Link [22]24. MDPI. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Link [23]25. Sigma-Aldrich. (n.d.). 4-Chloro-7-nitrobenzofurazan NBD-chloride. Link 26. PubMed. (2019). Chromophore binding to two cysteines increases quantum yield of near-infrared fluorescent proteins. Link [24]27. PubMed. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. Link [2]28. Semantic Scholar. (n.d.). Fluorescence Quantum Yields: Methods of Determination and Standards. Link [25]29. Oregon State University. (n.d.). Dansyl glycine. Link [26]30. Glen Research. (n.d.). Extinction coefficients and fluorescence data. Link [27]31. BenchChem. (2025). A Comparative Guide to the Quantum Yield of IANBD Ester and Other Common Fluorophores. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. researchgate.net [researchgate.net]

- 9. PhotochemCAD | 4-Chloro-7-nitrobenzofurazan [photochemcad.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Extinction Coefficient [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 15. rsc.org [rsc.org]

- 16. omlc.org [omlc.org]

- 17. publications.iupac.org [publications.iupac.org]

- 18. scbt.com [scbt.com]

- 19. glenresearch.com [glenresearch.com]

- 20. mcprod.glenresearch.com [mcprod.glenresearch.com]

- 21. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Chromophore binding to two cysteines increases quantum yield of near-infrared fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]

- 26. Dansyl glycine [omlc.org]

- 27. glenresearch.com [glenresearch.com]

An In-depth Technical Guide on the Solubility of 4-Chlorobenzofurazan in Aqueous and Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-chlorobenzofurazan (4-Cl-BF), a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for 4-Cl-BF, this document emphasizes the foundational principles governing its solubility and offers detailed, field-proven experimental protocols. By equipping researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge, this guide facilitates the generation of accurate and reproducible solubility data, a critical parameter for advancing research and development. The methodologies presented herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction: The Significance of Solubility in the Application of 4-Chlorobenzofurazan

4-Chlorobenzofurazan, also known as 4-chloro-2,1,3-benzoxadiazole, is a unique heterocyclic molecule. Its utility in various scientific domains is intrinsically linked to its physicochemical properties, paramount among which is solubility. In drug discovery, for instance, the aqueous solubility of a compound is a major determinant of its bioavailability and pharmacokinetic profile.[1][2] For materials science applications, solubility in organic solvents is crucial for processing, formulation, and deposition.

This guide moves beyond a simple compilation of data. It provides a causal understanding of the experimental choices and a robust methodology for researchers to determine the solubility of 4-chlorobenzofurazan in solvents relevant to their specific applications.

Theoretical Framework: Predicting the Solubility Behavior of 4-Chlorobenzofurazan

The solubility of a crystalline solid like 4-chlorobenzofurazan in a liquid solvent is dictated by the principle of "like dissolves like." This is a reflection of the intermolecular forces at play between the solute (4-Cl-BF) and the solvent molecules. The overall process can be conceptualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[3]

Molecular Structure and Polarity of 4-Chlorobenzofurazan:

4-Chlorobenzofurazan is a moderately polar molecule. Its key structural features influencing solubility include:

-

The Benzofurazan Ring System: This heterocyclic system contains nitrogen and oxygen atoms, which can act as hydrogen bond acceptors. The aromatic nature of the ring allows for potential π-π stacking interactions.

-

The Chlorine Atom: The electronegative chlorine atom contributes to the molecule's overall polarity and can participate in halogen bonding.

Based on this structure, we can anticipate the following general solubility trends:

-

Polar Protic Solvents (e.g., methanol, ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen/oxygen atoms of the benzofurazan ring. One qualitative report notes "almost transparency in Methanol," supporting this expectation.[4]

-

Polar Aprotic Solvents (e.g., DMSO, acetone, chloroform): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors and effectively solvate the 4-chlorobenzofurazan molecule. For a structurally related compound, 4-chloro-7-nitrobenzofurazan, good solubility (50 mg/ml) has been reported in methanol, DMSO, and chloroform.

-

Nonpolar Solvents (e.g., hexane, toluene): Lower solubility is expected. The energy required to overcome the strong intermolecular forces within the 4-chlorobenzofurazan crystal lattice is not sufficiently compensated by the weak van der Waals interactions with nonpolar solvents.

-

Aqueous Solvents (e.g., water, buffers): Limited solubility is predicted due to the hydrophobic nature of the benzene ring, which is a significant portion of the molecule.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[5] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a highly reliable and reproducible measurement.[6][7]

Principle of the Shake-Flask Method

An excess amount of the solid compound (4-chlorobenzofurazan) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of 4-chlorobenzofurazan in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Detailed Step-by-Step Experimental Protocol

Materials:

-

4-Chlorobenzofurazan (powder or crystalline form)

-

Solvents of interest (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, DMSO, acetone, chloroform, hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Ensure all solvents are of high purity and degassed if necessary for HPLC analysis.

-

Addition of Excess Solute: Accurately weigh an amount of 4-chlorobenzofurazan that is in excess of its expected solubility and add it to a glass vial. A starting point of 5-10 mg of solid for every 1 mL of solvent is recommended.[5]

-

Equilibration: Add a precise volume of the chosen solvent to the vial. Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with preliminary studies to confirm that the concentration in solution does not increase with longer incubation times (e.g., sampling at 24, 48, and 72 hours).[2][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment. For finer particles, centrifugation may be necessary to obtain a clear supernatant.

-

Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.[5] This step is critical to prevent artificially high solubility measurements.

-

Quantification (HPLC Method):

-

Standard Preparation: Prepare a series of standard solutions of 4-chlorobenzofurazan of known concentrations in the solvent of interest.

-

Calibration Curve: Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: Analyze the diluted sample by HPLC and determine the concentration of 4-chlorobenzofurazan from the calibration curve. HPLC methods have been successfully developed for the quantification of related benzofurazan and benzimidazole derivatives.[9][10][11]

-

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the final solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Diagram of the Experimental Workflow

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. 4-CHLOROBENZOFURAZAN price,buy 4-CHLOROBENZOFURAZAN - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. chromsoc.jp [chromsoc.jp]

- 10. ptfarm.pl [ptfarm.pl]

- 11. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Early Research and Discovery of Benzofurazan Derivatives

For the modern researcher, the benzofurazan scaffold is a familiar motif, a building block in the design of fluorescent probes, energetic materials, and a diverse array of bioactive molecules. However, to truly appreciate the utility of this versatile heterocycle, we must delve into its origins, into the early decades of the 20th century when its very existence was first unveiled. This guide provides a detailed exploration of the seminal research that led to the discovery and initial characterization of benzofurazan derivatives, offering a blend of historical context, experimental causality, and practical protocols for the contemporary scientist.

A New Heterocyclic Frontier: The Genesis of Benzofurazan

The story of benzofurazan begins not with a targeted quest for a novel therapeutic, but with fundamental explorations into the reactivity of aromatic nitro compounds. In the early 1900s, the landscape of organic chemistry was fertile ground for the discovery of new molecular architectures. It was within this environment that British chemists Arthur G. Green and Frederick M. Rowe embarked on their investigations into the reactions of ortho-substituted nitroanilines.

Their pioneering work, published in 1912, laid the foundation for the entire field of benzofurazan chemistry. Their research was driven by a desire to understand the intricate cyclization reactions of ortho-substituted benzene derivatives, a pursuit that led them to an unexpected and highly significant discovery.

The Green and Rowe Synthesis: A Foundational Protocol

The cornerstone of early benzofurazan research is the synthesis of its N-oxide, benzofurazan oxide (also known as benzofuroxan), from readily available starting materials. The method developed by Green and Rowe, involving the hypochlorite oxidation of o-nitroaniline, remains a classic and instructive example of heterocyclic synthesis.[1]

Causality in Experimental Design: Why o-Nitroaniline?

The choice of o-nitroaniline as the starting material was a stroke of chemical intuition. The ortho-positioning of the amino and nitro groups is crucial. The amino group, a strong activating group, renders the aromatic ring susceptible to electrophilic attack, while the nitro group, a powerful electron-withdrawing group, plays a pivotal role in the subsequent cyclization and oxidation steps. The proximity of these two functionalities creates a reactive environment ripe for intramolecular ring formation.

The Mechanism of Action: A Step-by-Step Rationale

The conversion of o-nitroaniline to benzofurazan oxide is a multi-step process. While the precise mechanism was not fully elucidated in 1912, modern understanding allows us to dissect the reaction pathway:

-

Deprotonation of the Amino Group: The reaction is typically carried out in an alkaline medium. The hydroxide ions deprotonate the amino group of o-nitroaniline, forming an anilide anion. This deprotonation enhances the nucleophilicity of the nitrogen atom.

-

Oxidation and N-Clorination: Sodium hypochlorite, a potent oxidizing agent, is introduced. It is believed that the hypochlorite first chlorinates the nitrogen atom of the deprotonated amino group, forming an unstable N-chloro intermediate.

-

Intramolecular Cyclization: The highly reactive N-chloro intermediate undergoes a rapid intramolecular cyclization. The nitrogen atom attacks the oxygen atom of the adjacent nitro group, leading to the formation of the five-membered furoxan ring.

-

Elimination: The final step involves the elimination of a chloride ion and a proton to yield the stable benzofurazan oxide.

The following diagram illustrates the proposed reaction pathway:

Caption: Proposed reaction pathway for the Green and Rowe synthesis of benzofurazan oxide.

A Modern Adaptation of the Green and Rowe Protocol

The following protocol is a modern adaptation of the original Green and Rowe synthesis, as detailed in Organic Syntheses, a trusted collection of verified chemical procedures.[1]

Experimental Protocol: Synthesis of Benzofurazan Oxide

Materials:

-

o-Nitroaniline

-

Sodium hydroxide (NaOH)

-

Chlorine gas (Cl₂) or commercial sodium hypochlorite solution

-

Ethanol (95%)

-

Potassium hydroxide (KOH)

-

Ice

Procedure:

-

Preparation of Sodium Hypochlorite Solution:

-

Dissolve 50 g (1.25 mol) of sodium hydroxide in 200 mL of water in a flask.

-

Cool the solution to 0°C in an ice bath and add 100 g of crushed ice.

-

Bubble chlorine gas through the solution until 41 g (0.58 mol) is absorbed. Maintain the temperature at 0°C. Caution: This step should be performed in a well-ventilated fume hood.

-

Alternatively, a commercially available sodium hypochlorite solution of known concentration can be used.

-

-

Reaction:

-

In a separate 1 L Erlenmeyer flask, dissolve 21 g (0.32 mol) of potassium hydroxide in 250 mL of 95% ethanol by heating on a steam bath.

-

To the warm alkali solution, add 40 g (0.29 mol) of o-nitroaniline and stir until dissolved. The solution will turn a deep red color.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the prepared sodium hypochlorite solution to the cooled o-nitroaniline solution over approximately 10 minutes with vigorous stirring.

-

-

Isolation and Purification:

-

A flocculent yellow precipitate of benzofurazan oxide will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with 200 mL of cold water and allow it to air-dry.

-

The crude product can be purified by recrystallization from a mixture of 95% ethanol and water.

-

Expected Yield: 80-82% of yellow, crystalline benzofurazan oxide.

Self-Validating System: The success of this synthesis can be readily validated. The formation of a yellow precipitate upon the addition of sodium hypochlorite is a strong visual indicator of the reaction's progress. The melting point of the purified product should be sharp and consistent with the literature value (approximately 72-73°C). Further characterization by spectroscopic methods (NMR, IR, and Mass Spectrometry) would provide definitive structural confirmation in a modern laboratory setting.

Early Characterization and Unveiling of Properties

The initial research by Green and Rowe not only provided a synthetic route to benzofurazan oxide but also began the process of characterizing this new class of compounds. Early investigations focused on fundamental physical and chemical properties.

| Property | Observation |

| Appearance | Yellow, crystalline solid |

| Reactivity | Found to be a relatively stable compound, but capable of undergoing further chemical transformations. |

The discovery of benzofurazan and its N-oxide derivative opened a new chapter in heterocyclic chemistry. While the initial focus was on their synthesis and fundamental chemical behavior, this early work laid the crucial groundwork for future explorations into their diverse applications.

The Nascent Stages of Biological Inquiry

It is important to note that the concept of rational drug design was in its infancy in the early 20th century. Consequently, the initial reports on benzofurazan derivatives did not include extensive biological testing as would be standard practice today. The primary focus of chemists like Green and Rowe was the advancement of organic synthesis and the understanding of chemical reactivity.

The exploration of the biological activities of benzofurazan derivatives would come much later. However, the foundational synthetic work was the essential first step. Without a reliable method to produce these compounds, their potential as therapeutic agents or biological probes would have remained undiscovered. The early research, therefore, stands as a testament to the importance of fundamental chemical discovery in paving the way for future advancements in medicinal chemistry and drug development.

Conclusion: A Legacy of Discovery

The early research on the discovery of benzofurazan derivatives, spearheaded by the insightful work of Green and Rowe, exemplifies the spirit of chemical exploration. Their development of a straightforward and efficient synthesis of benzofurazan oxide from a simple starting material was a pivotal moment in heterocyclic chemistry. This foundational work not only introduced a new and intriguing molecular scaffold but also provided the chemical tools necessary for subsequent generations of scientists to explore its rich and varied properties. From these early beginnings, the field of benzofurazan chemistry has blossomed, leading to advancements in materials science, analytical chemistry, and, most notably, the development of novel therapeutic agents. The in-depth understanding of this early research provides a valuable perspective for today's researchers, reminding us that the breakthroughs of tomorrow are often built upon the foundational discoveries of the past.

References

-

Green, A. G., & Rowe, F. M. (1912). The constitution of the products of the nitration of the acyl-o- and -p-aminophenols. Journal of the Chemical Society, Transactions, 101, 2452-2459. [Link]

-

Smith, P. A. S., & Boyer, J. H. (1963). Benzofurazan Oxide. Organic Syntheses, 4, 75. doi:10.15227/orgsyn.033.0075 [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanism of 4-Chlorobenzofurazan with Primary Amines

Executive Summary

4-Chlorobenzofurazan, and its more reactive analogue 4-chloro-7-nitrobenzofurazan (NBD-Cl), are powerful electrophilic aromatic compounds widely utilized in biomedical and analytical sciences. Their reaction with primary amines is a cornerstone of fluorescent labeling, enabling the sensitive detection and quantification of biomolecules. This guide provides a comprehensive exploration of the reaction mechanism, moving beyond a simple procedural outline to delve into the underlying physical organic principles. We will dissect the predominant Nucleophilic Aromatic Substitution (SNAr) pathway, explore alternative mechanisms under specific conditions, and detail the critical experimental factors that govern reaction kinetics and product yield. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of this vital chemical transformation.

Introduction: The Electrophilic Nature of the Benzofurazan System

The benzofurazan (2,1,3-benzoxadiazole) ring is an electron-deficient aromatic system. This deficiency is a direct result of the electronegativity of the two nitrogen atoms and the oxygen atom within the fused heterocyclic structure, which withdraw electron density from the benzene ring. This inherent electrophilicity makes the carbon atoms of the ring susceptible to attack by nucleophiles.

The addition of a halogen, such as chlorine at the 4-position, provides a suitable leaving group, priming the molecule for substitution reactions. The reactivity is further enhanced dramatically by the presence of a strong electron-withdrawing group, such as a nitro (NO₂) group, at the 7-position. This additional group serves to stabilize the negatively charged intermediate formed during the reaction, thereby lowering the activation energy of the substitution.[1] For this reason, 4-chloro-7-nitrobenzofurazan (NBD-Cl) is more commonly employed as a fluorogenic labeling agent than its non-nitrated counterpart due to its superior reactivity.[2][3] The reaction with primary amines yields highly fluorescent 4-amino-7-nitrobenzofurazan derivatives, a property that forms the basis of their widespread analytical applications.[4][5]

The Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction between 4-chlorobenzofurazan and a primary amine (R-NH₂) proceeds predominantly through a bimolecular Addition-Elimination (SNAr) mechanism.[6][7] This is a two-step process distinct from SN1 or SN2 reactions observed in aliphatic chemistry.[8]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electron-deficient carbon atom bonded to the chlorine (the ipso-carbon).[1] This is the rate-determining step of the reaction. The attack forces the pi-electrons of the aromatic ring to localize, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex.[9][10][11] The formation of this intermediate temporarily disrupts the aromaticity of the ring, which accounts for the significant activation energy barrier of this step.[6]

The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, more importantly, onto the electron-withdrawing groups (e.g., the nitro group and the furazan ring itself), which provides substantial stabilization.[6][11]

Step 2: Elimination of the Leaving Group and Re-aromatization

The Meisenheimer complex is a transient species. In the second, faster step, the aromaticity of the ring is restored through the expulsion of the chloride ion leaving group. The electrons from the sp³-hybridized carbon reform the pi-bond, resulting in the final substituted product, a 4-aminobenzofurazan derivative.

Below is a diagram illustrating the SNAr mechanism.

Caption: S-N-Ar Mechanism of 4-Chlorobenzofurazan with a Primary Amine.

Mechanistic Nuances and Alternative Considerations

While the SNAr pathway is dominant, a complete understanding requires acknowledging other potential mechanistic contributions and influencing factors.

Single Electron Transfer (SET) Pathway

For certain nucleophiles, particularly anilines, in specific solvent mixtures (e.g., MeOH-MeCN), evidence suggests that the reaction may be initiated by a Single Electron Transfer (SET) from the amine to the electron-deficient benzofurazan.[9] This initial electron transfer is then followed by the combination of the resulting radical ions to form the σ-complex, which then proceeds through the typical elimination step. This pathway is often implicated when kinetic studies show an unusually high sensitivity to the nucleophile's reduction potential.[9]

Influence of Amine Concentration

Research on 4-chloro-7-nitrobenzofurazan has shown that the concentration of the amine can dictate the reaction product.[12]

-

At low amine concentrations (e.g., 5 x 10⁻⁴ M), the standard SNAr reaction occurs, yielding the expected 4-amino derivative with a maximum absorbance (λ_max) around 470 nm.

-

At high amine concentrations (e.g., 0.5 M), a new product with λ_max ≈ 380 nm is formed.[12] This phenomenon underscores the importance of controlling stoichiometry and concentration in experimental design, as high local concentrations of amines (as found in protein microenvironments or micelles) could potentially lead to alternative reaction pathways or products.[12]

Experimental Protocol: Synthesis and Kinetic Analysis

A self-validating protocol is essential for reproducible results. The following outlines a general procedure for the synthesis of a 4-aminobenzofurazan derivative and its kinetic analysis.

General Synthesis of a 4-Alkylamino-7-nitrobenzofurazan

This protocol is adapted for the more reactive NBD-Cl, as it is most commonly used in labeling applications.

Materials:

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Primary amine (e.g., n-butylamine)

-

Anhydrous Ethanol or Acetonitrile

-

Triethylamine (TEA) or Sodium Bicarbonate (as a mild base)

-

Reaction vial, magnetic stirrer, TLC plates, silica gel for chromatography

Step-by-Step Procedure:

-

Reagent Preparation: Prepare a stock solution of NBD-Cl (e.g., 10 mM in acetonitrile). Prepare a corresponding stock solution of the primary amine (e.g., 100 mM in acetonitrile).

-

Reaction Setup: In a clean, dry vial, add 1.0 mL of the NBD-Cl solution (10 µmol).

-

Initiation: Add 1.2 equivalents of the primary amine (0.12 mL of the 100 mM stock, 12 µmol) and 2.0 equivalents of TEA (approx. 2.8 µL, 20 µmol) to the vial. The TEA acts as an acid scavenger for the HCl generated during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be brightly colored (yellow/orange) and fluorescent under UV light. The starting NBD-Cl spot should diminish over time.

-

Workup: Once the reaction is complete (typically 1-2 hours), dilute the mixture with ethyl acetate and wash with water and brine to remove the triethylamine hydrochloride salt and excess amine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the pure 4-amino derivative.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Kinetic Analysis via UV-Vis Spectroscopy

This protocol allows for the determination of the reaction rate constant.

Setup:

-

Use a temperature-controlled UV-Vis spectrophotometer.

-

The reaction is run under pseudo-first-order conditions, with the amine in large excess (at least 10-fold) over NBD-Cl.

Procedure:

-

Blanking: Equilibrate the solvent (e.g., ethanol) in a quartz cuvette to the desired temperature (e.g., 25.0 °C) and use it to zero the spectrophotometer.

-

Reaction Mixture: In the cuvette, add the solvent and the primary amine solution to achieve the desired excess concentration.

-

Initiation & Measurement: Initiate the reaction by adding a small aliquot of a concentrated NBD-Cl stock solution to the cuvette, quickly mix, and immediately begin recording the absorbance at the λ_max of the product (e.g., ~470-480 nm) over time.

-

Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_f + (A_0 - A_f)e^(-k_obs*t).

-

Second-Order Rate Constant: Repeat the experiment with several different excess concentrations of the amine. A plot of k_obs versus the amine concentration ([Amine]) should yield a straight line passing through the origin. The slope of this line is the second-order rate constant (k₂) for the reaction. This linear relationship validates the assumed second-order kinetics.

The following diagram outlines the general experimental workflow.

Caption: General Experimental Workflow for Synthesis and Analysis.

Data Presentation and Interpretation

The products of the reaction of NBD-Cl with various primary amines exhibit distinct spectroscopic properties, which are crucial for their application as fluorescent probes.

Table 1: Spectroscopic Properties of Selected 4-Amino-7-nitrobenzofurazan Derivatives in Ethanol

| Primary Amine | R-Group | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Aniline | -C₆H₅ | 475 | 524-545 | Very Low | [13] |

| n-Butylamine | -(CH₂)₃CH₃ | ~470 | ~535 | Moderate | [4] |

| Tris(hydroxymethyl)aminomethane | -C(CH₂OH)₃ | 463 | 538 | High | [13] |

| α-Picolylamine | -CH₂-C₅H₄N | 457 | 535 | Very High |[13] |

Data compiled from literature sources. Exact values can vary with solvent and pH.

The data indicates that while the absorption and emission maxima do not shift dramatically, the fluorescence quantum yield is highly sensitive to the structure of the amine substituent. Arylamino derivatives are typically weakly fluorescent, whereas alkylamino derivatives are significantly more emissive.[13]

Conclusion

The reaction of 4-chlorobenzofurazan with primary amines is a robust and versatile transformation governed by the principles of Nucleophilic Aromatic Substitution. The reaction proceeds reliably through a well-characterized Meisenheimer complex intermediate, with its rate and outcome critically dependent on the electrophilicity of the benzofurazan, the nucleophilicity of the amine, and carefully controlled experimental conditions such as solvent and concentration. A thorough understanding of these mechanistic details and practical considerations empowers researchers to effectively utilize this chemistry for the synthesis of novel probes, bioconjugation, and the development of sensitive analytical methodologies.

References

-

Choi, H., et al. (2010). Single Electron Transfer (SET) Pathway: Nucleophilic Substitution Reaction of 4-Chloro-7-nitrobenzofurazan with Anilines. Bulletin of the Korean Chemical Society, 31(H), 2801-2804.

-

Read, R. W., Spear, R. J., & Norris, W. P. (1984). Meisenheimer complex formation between 4,6-dinitrobenzofurazan 1-oxide and primary, secondary and tertiary aromatic amines. Australian Journal of Chemistry, 37(5), 985-999.

-

Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104.

-

Micheletti, G., et al. (2020). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. Molecules, 25(21), 5037.

-

Read, R. W., Spear, R. J., & Norris, W. P. (1984). Meisenheimer complex formation between 4,6-dinitrobenzofurazan 1-oxide and primary, secondary and tertiary aromatic amines. ResearchGate.

-

Kirk, K. L., & Cohen, L. A. (1980). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. International Journal of Peptide and Protein Research, 15(5), 464-470.

-

Wikipedia contributors. (2023). Meisenheimer complex. Wikipedia.

-

Rovira, A., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry, 486, 50-58.

-

Benchchem. 4-Amino-5-chloro-2,1,3-benzothiadiazole. Benchchem.

-

ResearchGate. Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ResearchGate.

-

ResearchGate. Fluorescence characteristics of ionic benzofurazans, 7-substituted-2,1,3-benzoxadiazole-4-sulfonates. ResearchGate.

-

Wikipedia contributors. (2024). Nucleophilic aromatic substitution. Wikipedia.

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

-

The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube.

-

LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

-

Lopalco, A., et al. (2020). Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. RSC Advances, 10(72), 44265-44272.

-

Elbashir, A. A., et al. (2011). The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. Journal of Science, 24(4), 679-697.

-

LibreTexts Chemistry. (2023). Reaction with Primary Amines to form Imines. Chemistry LibreTexts.

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube.

-

Elbashir, A. A., Sulliman, F. O., & Aboul-Enein, H. Y. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Gazi University Journal of Science, 24(4), 679-697.

-

Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. scispace.com [scispace.com]

- 10. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to the Chemical Structure and Reactivity of 4-Chlorobenzofurazan

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

4-Chlorobenzofurazan, a halogenated derivative of the benzofurazan heterocyclic system, represents a scaffold of significant interest in contemporary chemical research and drug discovery. Its unique electronic properties, stemming from the fusion of an aromatic ring with an electron-deficient furazan ring, impart a distinct reactivity profile that has been harnessed for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive exploration of the chemical structure and reactivity of 4-chlorobenzofurazan, with a particular focus on its utility as a building block in the development of novel therapeutics and chemical probes. We will delve into its molecular architecture, explore its behavior in key chemical transformations, and provide practical insights for its application in the laboratory.

Molecular Structure and Physicochemical Properties

4-Chlorobenzofurazan, also known as 4-chloro-2,1,3-benzoxadiazole, possesses a planar bicyclic structure. The fusion of the benzene and oxadiazole rings results in a unique distribution of electron density, which is central to its chemical behavior.

Table 1: Physicochemical Properties of 4-Chlorobenzofurazan

| Property | Value |

| Chemical Formula | C₆H₃ClN₂O |

| Molecular Weight | 154.55 g/mol |

| CAS Number | 7116-16-7 |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 38-42 °C |

| Boiling Point | 60-80 °C at 20 mmHg |

Spectroscopic Characterization

The structural elucidation of 4-chlorobenzofurazan and its derivatives relies on a combination of spectroscopic techniques. While specific spectral data for the parent compound is not abundantly available in the public domain, we can infer its expected spectral characteristics based on its structure and data from closely related analogues, such as the widely studied 4-chloro-7-nitrobenzofurazan (NBD-Cl).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals. The electron-withdrawing nature of the furazan ring and the chlorine atom will influence the chemical shifts of these protons, generally causing them to appear in the downfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the bicyclic system. The carbons attached to the heteroatoms (N, O, and Cl) will exhibit characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include C-H stretching vibrations from the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom.

The Chemistry of Reactivity: A Tale of Electron Deficiency

The benzofurazan ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and an oxygen atom. This electron deficiency is the primary driver of the reactivity of 4-chlorobenzofurazan, making the aromatic ring susceptible to nucleophilic attack. The chlorine atom at the 4-position serves as a competent leaving group in such reactions.

Nucleophilic Aromatic Substitution (SNA_r): The Cornerstone of 4-Chlorobenzofurazan Chemistry

The most prominent reaction of 4-chlorobenzofurazan is nucleophilic aromatic substitution (SNA_r). The electron-withdrawing furazan ring activates the carbon-chlorine bond towards nucleophilic attack. This reactivity is significantly enhanced in the nitro-substituted derivative, 4-chloro-7-nitrobenzofurazan (NBD-Cl), which is a widely used reagent for the fluorescent labeling of amines and thiols.[1]

The general mechanism of the SNA_r reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

A variety of nucleophiles can be employed in SNA_r reactions with 4-chlorobenzofurazan, leading to a wide range of functionalized derivatives.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type |

| Amines (R-NH₂) | 4-Aminobenzofurazans |

| Thiols (R-SH) | 4-Thiobenzofurazans |

| Alkoxides (R-O⁻) | 4-Alkoxybenzofurazans |

| Azides (N₃⁻) | 4-Azidobenzofurazans |

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

The chlorine atom in 4-chlorobenzofurazan can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized phosphine ligands and optimized reaction conditions can facilitate these transformations.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide. This reaction is a versatile method for the formation of biaryl compounds. The coupling of 4-chlorobenzofurazan with an arylboronic acid would yield a 4-arylbenzofurazan derivative.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction provides a direct route to 4-alkynylbenzofurazan derivatives, which are valuable intermediates in organic synthesis and can be further functionalized. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[4]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[5][6] This reaction offers a powerful alternative to traditional methods for the synthesis of 4-aminobenzofurazan derivatives, often with a broader substrate scope and milder reaction conditions.[7][8][9]

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guide for the synthesis and functionalization of 4-chlorobenzofurazan. Researchers should always adhere to standard laboratory safety procedures and may need to optimize these conditions for their specific substrates and equipment.

Synthesis of 4-Chlorobenzofurazan

A common synthetic route to 4-chlorobenzofurazan involves the cyclization of a suitably substituted aniline derivative. For example, the reaction of 3-chloroaniline with an oxidizing agent can lead to the formation of the benzofurazan ring system.[10][11]

Protocol: Synthesis of 4-Chlorobenzofurazan from 3-Chloroaniline

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-chloroaniline in a suitable organic solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidation: Slowly add an oxidizing agent, such as sodium hypochlorite or nitric acid, to the stirred solution. The reaction may be exothermic, so careful control of the addition rate and temperature is crucial.

-